3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol
Description
3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol is a cyclohexane derivative with four hydroxyl (-OH) and two methoxy (-OCH₃) groups substituted at positions 1, 2, 4, 5 and 3, 6, respectively. For example, 1,2,4,5-cyclohexanetetrol (C₆H₁₂O₄) has a Henry’s Law constant of 3.9×10¹⁴, indicating low volatility . Methoxy substitutions, as seen in 3,6-Dimethoxy derivatives, are known to enhance solubility and alter reactivity compared to hydroxyl-rich analogs .
Properties
Molecular Formula |
C8H16O6 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3,6-dimethoxycyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C8H16O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h3-12H,1-2H3 |
InChI Key |
DYQWYDODKPTUPA-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(C1O)O)OC)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Methoxy vs. Hydroxyl : Methoxy substitutions reduce hydrogen-bonding capacity, increasing lipophilicity and solubility in organic solvents compared to hydroxyl-rich analogs like 1,2,4,5-cyclohexanetetrol .
- Positional Isomerism : The stereochemical placement of methoxy groups (e.g., 3,6 vs. 3,4) significantly impacts stability. For 3,6-dimethoxy derivatives, axial-diaxial chair conformations are energetically favorable, as predicted by DFT studies .
Physicochemical Properties
Thermal Stability
- 3,6-Dimethoxy Derivatives : Theoretical studies on 3,6-dimethoxy-1,2,4,5-tetroxane (a related compound) suggest that methoxy groups stabilize chair conformations via stereoelectronic effects, delaying thermal decomposition .
- LLM-101 : Nitro and nitrate groups in LLM-101 contribute to high thermal stability (>200°C), making it suitable for energetic applications .
Solubility and Volatility
- 1,2,4,5-cyclohexanetetrol : Low volatility (Henry’s Law constant: 3.9×10¹⁴) due to extensive hydrogen bonding .
- Methoxy-Substituted Analogs: Methoxy groups reduce polarity, enhancing solubility in aprotic solvents. For example, Di-O-methyl-(−)-inositol (a 3,4-dimethoxy isomer) exhibits distinct NMR shifts (δ 3.65 ppm for OCH₃) and higher solubility than hydroxylated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
